molecular formula C11H10N2O B1368033 2-Phenoxypyridin-3-amine CAS No. 28664-62-2

2-Phenoxypyridin-3-amine

Cat. No.: B1368033
CAS No.: 28664-62-2
M. Wt: 186.21 g/mol
InChI Key: GITFEFNVRNPOHX-UHFFFAOYSA-N
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Description

2-Phenoxypyridin-3-amine is a chemical compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It is known for its potential therapeutic and environmental applications . The compound consists of a pyridine ring substituted with an amine group at the third position and a phenoxy group at the second position, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxypyridin-3-amine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group . The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Phenoxypyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Uniqueness: 2-Phenoxypyridin-3-amine is unique due to the presence of both the phenoxy and amine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

2-phenoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITFEFNVRNPOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588561
Record name 2-Phenoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28664-62-2
Record name 2-Phenoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-phenoxypyridin-3-amine in the synthesis of pyrido[2,3-b][1,4]benzoxazepines?

A1: The paper focuses on a novel synthetic approach for pyrido[2,3-b][1,4]benzoxazepines utilizing a Friedel-Crafts cyclization. While the abstract doesn't explicitly mention this compound, it's plausible that this compound serves as a crucial starting material or intermediate in the reaction pathway. Further investigation into the full text of the paper [] is needed to confirm its precise role and explore the detailed reaction mechanism.

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